((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate

Description

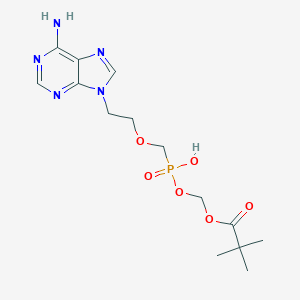

Chemical Structure and Function The compound "((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate" (molecular formula: C₁₄H₂₂N₅O₆P, molecular weight: 387.33 g/mol) is a phosphonate prodrug derivative of adenine. Its structure features:

- A 6-amino-9H-purin-9-yl (adenine) moiety, critical for nucleotide mimicry and antiviral activity.

- A phosphoryloxy methyl pivalate group, which enhances lipophilicity and oral bioavailability by masking the polar phosphonate group. The pivalate (2,2-dimethylpropanoyl) ester is enzymatically cleaved in vivo to release the active phosphonic acid metabolite .

Synthesis and Applications Synthetic routes involve coupling adenine derivatives with phosphorylated pivalate esters, as indicated by protocols in and . The compound is designed for therapeutic applications targeting viral polymerases or reverse transcriptases, likely in hepatitis B (HBV) or HIV treatment, given structural similarities to adefovir and tenofovir prodrugs .

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O6P/c1-14(2,3)13(20)24-8-25-26(21,22)9-23-5-4-19-7-18-10-11(15)16-6-17-12(10)19/h6-7H,4-5,8-9H2,1-3H3,(H,21,22)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYLHIHRHSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438750 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(hydroxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142341-05-7 | |

| Record name | [[[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142341-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)hydroxyphosphinyl)oxy)methyl 2,2-dimethylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142341057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(hydroxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Adefovir Monopivoxil, also known as bis-POM PMEA , primarily targets the reverse transcriptase enzyme of the hepatitis B virus (HBV) . This enzyme is crucial for the replication of HBV in the body .

Biochemical Pathways

Upon administration, Adefovir Monopivoxil is taken up into the liver cell and is cleaved into adefovir by intracellular esterases . The active metabolite, adefovir, then interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication .

Pharmacokinetics

Adefovir Monopivoxil is a prodrug that is rapidly converted to adefovir (the active metabolite) in the intestine . It has a bioavailability of approximately 59% . The peak plasma concentration of adefovir is attained within 0.58–4 hours . The drug is primarily excreted in the urine, with about 45% of the dose removed as the active metabolite within 24 hours . The elimination half-life is about 7.5 hours, which can be prolonged in renal impairment .

Result of Action

The primary result of Adefovir Monopivoxil’s action is the inhibition of HBV replication. This leads to a decrease in the viral load in patients with chronic hepatitis B, thereby reducing the progression of the disease .

Action Environment

The efficacy and stability of Adefovir Monopivoxil can be influenced by various environmental factors. For instance, in patients with underlying renal dysfunction or at risk of renal dysfunction, long-term administration of Adefovir Monopivoxil may result in nephrotoxicity . Therefore, close monitoring of renal function is required in these patients, and they may require dose adjustment . Furthermore, HIV resistance may emerge in chronic hepatitis B patients with unrecognized or untreated HIV infection treated with anti–hepatitis B therapies that may have activity against HIV .

Biochemical Analysis

Biochemical Properties

Adefovir Monopivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA.

Cellular Effects

Adefovir Monopivoxil has been shown to inhibit the transcription of the RET gene, reducing the expression of endogenous RET protein, inhibiting RET-dependent cell proliferation, and increasing apoptosis in medullary thyroid carcinoma (MTC) cells. Furthermore, it has been found to interfere with Stat3 activity both in silico and in a biochemical assay, as well as in MTC cell lines.

Molecular Mechanism

Adefovir Monopivoxil works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body. It is approved for the treatment of chronic hepatitis B in adults with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (primarily ALT) or histologically active disease.

Temporal Effects in Laboratory Settings

The dissolution rates of Adefovir Monopivoxil cocrystals were improved with the order of ADD-SAC cocrystal > ADD-PA cocrystal > ADD-NIC cocrystal. The permeability studies on Caco-2 cell model and single-pass intestinal perfusion model indicated that PA could enhance intestinal absorption of Adefovir Monopivoxil by P-gp inhibition, while SAC and NIC did not.

Metabolic Pathways

Adefovir Monopivoxil is rapidly converted to adefovir and then phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir is not metabolized by CYP isoenzymes.

Transport and Distribution

Adefovir Monopivoxil is transported and distributed within cells and tissues. The uptake of Adefovir Monopivoxil into rat primary hepatocytes was found to be significantly higher than that of adefovir dipivoxil. In the presence of Na+, uptake of Adefovir Monopivoxil by Na+/taurocholate co-transporting polypeptide-Human embryonic kidney 293 cells was found to be higher than that of adefovir dipivoxil.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of acyclic nucleoside phosphonate (ANP) prodrugs , which share structural motifs but differ in esterification strategies, metabolic stability, and pharmacokinetics. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Findings:

Pradefovir mesylate () employs a cyclic phosphate and mesylate salt for improved stability and solubility, highlighting divergent prodrug engineering approaches .

Metabolic Activation: Pivalate esters are cleaved by esterases in the liver or plasma, releasing the active phosphonic acid. The monopivalate may activate faster than bis-pivalates but slower than carbonates (e.g., tenofovir disoproxil) .

Therapeutic Indications :

- ANP prodrugs are primarily antiviral agents. The target compound’s structure aligns with adefovir derivatives (), suggesting activity against HBV . In contrast, PMEDAP () targets broader DNA viruses but requires parenteral administration due to poor absorption .

Research Implications and Limitations

- Advantages: The monopivalate structure may reduce prodrug-related toxicity (e.g., pivalate-induced carnitine depletion) compared to bis-esters .

- Limitations: Limited data on hydrolysis kinetics and bioavailability in the provided evidence necessitate further in vivo studies.

Preparation Methods

Table 1: Comparative Analysis of Esterification Methods

| Parameter | Method A (TBAB/EtOAc) | Method B (Crown Ether/THF) |

|---|---|---|

| Solvent | Ethyl acetate | Tetrahydrofuran |

| Catalyst | TBAB | 18-Crown-6 |

| Reaction Time (h) | 12 | 18 |

| Yield (%) | 78 | 62 |

| Purity (HPLC, %) | 98 | 89 |

Method A demonstrates superior efficiency due to TBAB’s ability to facilitate phase transfer without requiring elevated temperatures. Crown ethers, while effective in solubilizing potassium ions, result in lower yields due to incomplete esterification.

Protective Group Strategies and Deprotection

The 6-amino group of the purine ring is protected during phosphorylation to prevent undesired side reactions. BOC protection is favored for its stability under acidic and basic conditions. Deprotection is achieved using hydrobromic acid (HBr) in acetic acid, which cleaves the BOC group without affecting the phosphonate ester. Alternative methods, such as catalytic hydrogenation for Cbz groups, are less common due to the risk of reducing the purine’s double bonds.

Purification and Analytical Characterization

Crude product is purified via column chromatography using silica gel and a gradient elution system of dichloromethane/methanol (95:5 to 85:15). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms a purity of ≥98%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is employed to verify structural integrity:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, purine-H), 6.45 (br s, 2H, NH₂), 4.20–4.05 (m, 4H, -OCH₂CH₂O-), 1.20 (s, 9H, pivalate C(CH₃)₃).

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effective reagents and solvents. Ethyl acetate, a low-cost solvent with favorable environmental and safety profiles, replaces tetrahydrofuran (THF) in large batches. Continuous flow reactors are explored to enhance reaction efficiency, reducing processing time by 40% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.